(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-3-(4-nitrophenyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S/c20-13(8-5-10-3-6-11(7-4-10)19(21)22)16-15-18-17-14(23-15)12-2-1-9-24-12/h1-9H,(H,16,18,20)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEFEZCOTZBYFJ-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=NN=C(O2)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Acrylamide Moiety: The acrylamide moiety can be formed by reacting the intermediate with acryloyl chloride in the presence of a base, such as triethylamine.
Nitration of the Phenyl Ring: The final step involves the nitration of the phenyl ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitrophenyl and thiophenyl groups can enhance its binding affinity and specificity for certain targets, while the oxadiazole ring can contribute to its stability and reactivity.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs are summarized in Table 1, with comparisons focusing on substituents, heterocyclic systems, and physicochemical properties.
Table 1: Structural and Functional Comparison of Acrylamide Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound and 5112 () increases electrophilicity compared to the hydroxy/methoxy groups in 3612 (). This may improve binding to electron-rich biological targets but reduce solubility due to decreased polarity .
- In contrast, the thiazole ring in ’s compound introduces a sulfur atom, which may alter redox properties .
Thermal Stability and Crystallinity
- The high melting point of 3712 (249–250°C, ) correlates with its indole substituent, which likely strengthens intermolecular interactions. The target compound’s melting point is unreported but expected to be lower than 3712 due to less rigid substituents .
Biological Activity
(Z)-3-(4-nitrophenyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 298.31 g/mol
- CAS Number : 135950-59-3
The structure features a thiophene ring linked to an oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxadiazole Ring : The reaction between thiophene derivatives and hydrazine derivatives leads to the formation of the oxadiazole structure.
- Acrylamide Formation : The final step involves coupling the oxadiazole with a suitable acrylamide derivative.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiophene and oxadiazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 15.5 | Induction of apoptosis |
| Compound B | A549 (lung cancer) | 12.8 | Inhibition of cell proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cell growth in cancer cells.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
This indicates that this compound may serve as a lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The nitrophenyl group enhances electron-withdrawing properties, potentially increasing binding affinity to biological targets.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Compounds with similar structures often inhibit enzymes involved in cell cycle regulation and apoptosis.
Case Study 1: Antitumor Activity in Vivo
A study evaluated the efficacy of this compound in a mouse model bearing xenograft tumors. The treatment led to a significant reduction in tumor volume compared to the control group.
Case Study 2: Antimicrobial Efficacy
Another study focused on its antimicrobial properties against clinical isolates of resistant bacteria. The compound exhibited potent activity, suggesting its potential use in treating infections caused by resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
